molecular formula C5H6N2OS B2374740 2-(Methylsulfinyl)pyrimidine CAS No. 14080-19-4

2-(Methylsulfinyl)pyrimidine

Cat. No. B2374740
CAS RN: 14080-19-4
M. Wt: 142.18
InChI Key: LWMNQZSYAOWVPE-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)pyrimidine is a chemical compound with the molecular formula C5H6N2OS . It is used in various applications, including the development of antibody-drug conjugates (ADCs) for cancer treatment .


Synthesis Analysis

An efficient and convenient approach for the preparation of functionalized 2-(methylsulfonyl)pyrimidine derivatives has been developed through cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate followed by derivation and oxidation in a water–acetone mixture using oxone as the oxidant .


Molecular Structure Analysis

The molecular structure of 2-(Methylsulfinyl)pyrimidine consists of a pyrimidine ring with a methylsulfinyl group attached. The InChI code for this compound is 1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3 .


Chemical Reactions Analysis

2-Sulfonylpyrimidines, such as 2-(Methylsulfinyl)pyrimidine, react rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH . This reaction is used in the development of covalent warheads for the mild, chemoselective, and metal-free cysteine S-arylation .


Physical And Chemical Properties Analysis

2-(Methylsulfinyl)pyrimidine is a liquid at room temperature. It has a molecular weight of 142.18 g/mol .

Scientific Research Applications

Future Directions

The use of 2-(Methylsulfinyl)pyrimidine in the development of ADCs for cancer treatment is a promising area of research. Future studies may focus on optimizing the properties of these ADCs, such as their stability and specificity, to improve their efficacy and safety .

properties

IUPAC Name

2-methylsulfinylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMNQZSYAOWVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfinyl)pyrimidine

Synthesis routes and methods

Procedure details

The methylsulfanyl-pyrimidine compound of formula (83) is reacted with an oxidising agent, preferably 3-phenyl-2-(phenylsulfonyl)oxaziridine, in an organic solvent, preferably dichloromethane, at room temperature. The product of formula (84), a methanesulfinyl-pyrimidine derivative, is isolated by conventional means, and preferably reacted in the next step without further purification. The product of formula (84) may, however, be additionally purified by means of chromatography or recrystallisation.
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